molecular formula C10H19N3 B13312813 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13312813
M. Wt: 181.28 g/mol
InChI Key: KWSIAWDCEWGXNS-UHFFFAOYSA-N
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Description

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes methyl and isopropyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Methyl and Isopropyl Groups: Alkylation reactions are used to introduce the methyl and isopropyl groups onto the pyrazole ring. This can be achieved using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated processes to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3,4-dimethyl-1H-pyrazol-5-amine: Similar structure but with different alkyl groups.

    1-methyl-3,4-diethyl-1H-pyrazol-5-amine: Another analog with ethyl groups instead of isopropyl groups.

Uniqueness

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-methyl-4,5-di(propan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-6(2)8-9(7(3)4)12-13(5)10(8)11/h6-7H,11H2,1-5H3

InChI Key

KWSIAWDCEWGXNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N=C1C(C)C)C)N

Origin of Product

United States

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